Introduction: The Significance of Tautomerism in Indazoles
Introduction: The Significance of Tautomerism in Indazoles
The user wants an in-depth technical guide on the tautomerism of 4-nitro-1H-indazol-3-yl compounds.
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Topic: Tautomerism in 4-nitro-1H-indazol-3-yl compounds.
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Content Type: In-depth technical guide or whitepaper.
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Audience: Researchers, scientists, and drug development professionals.
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Part 2: Scientific Integrity & Logic (E-E-A-T):
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Expertise & Experience: Explain the "why" behind experimental choices.
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Trustworthiness: Protocols should be self-validating.
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Authoritative Grounding & Comprehensive References:
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In-text citations with links to authoritative sources.
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A complete "References" section at the end with Title, Source, and clickable URL.
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Part 3: Visualization & Formatting:
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Data Presentation: Summarize quantitative data in tables.
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Experimental Protocols: Detailed step-by-step methodologies.
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Mental Sandbox Simulation:
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Structure:
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Introduction: What is tautomerism? Why is it important for indazoles, especially in drug development? Introduce the specific case of 4-nitro-1H-indazol-3-yl compounds. Mention the key tautomeric forms (1H, 2H, and potentially 3H or others like imino/aci-nitro).
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The Tautomeric Landscape of 4-Nitro-1H-Indazol-3-yl Compounds:
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Diagram of the principal tautomers (1H-indazole, 2H-indazole).
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Discussion of the relative stability of these tautomers. Generally, 1H-indazoles are more stable than 2H-indazoles. How does the 4-nitro group affect this? How does a substituent at the 3-position affect this?
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Mention the quinonoid nature of the 2H-tautomer and the benzenoid nature of the 1H-tautomer.
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Discuss the potential for nitro-aci tautomerism of the 4-nitro group, although this is likely less significant than the annular tautomerism. I'll need to search for this specifically.
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Factors Influencing Tautomeric Equilibrium:
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Electronic Effects of Substituents: The electron-withdrawing nature of the 4-nitro group and the nature of the substituent at the 3-position.
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Solvent Effects: How do protic vs. aprotic, and polar vs. non-polar solvents shift the equilibrium? Hydrogen bonding will be key here.
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pH and Temperature: How do these environmental factors influence the tautomeric populations?
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Experimental Characterization of Tautomers:
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NMR Spectroscopy (¹H, ¹³C, ¹⁵N): This will be the primary tool. I need to explain how chemical shifts and coupling constants can be used to distinguish between tautomers. I will need to find or create a table of expected chemical shift ranges.
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UV-Vis Spectroscopy: How solvatochromic shifts can indicate the predominant tautomer.
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X-ray Crystallography: Provides definitive solid-state structure, but may not reflect the solution-state equilibrium.
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IR Spectroscopy: Mention characteristic vibrational modes (e.g., N-H stretch).
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Computational Modeling of Tautomerism:
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Methodologies: DFT (e.g., B3LYP), ab initio methods. Mention the importance of basis sets (e.g., 6-31G**, 6-311++G(d,p)).
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Applications: Predicting relative energies (stabilities) of tautomers in the gas phase and in solution (using continuum solvent models like PCM).
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Provide a sample workflow diagram.
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Implications for Drug Development and Medicinal Chemistry:
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How tautomerism affects receptor binding (pharmacodynamics).
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How it affects physicochemical properties like solubility, lipophilicity (logP), and membrane permeability (pharmacokinetics).
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The concept of a "tautomeric bioisostere".
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Protocols Section:
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Detailed step-by-step protocol for NMR analysis of tautomeric equilibrium.
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Detailed step-by-step protocol for UV-Vis based solvent study.
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References: A complete, numbered list of all cited sources.
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Content Generation & Citation Strategy:
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The initial search has provided a good foundation on indazole tautomerism in general.
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Key findings from the search:
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1H-indazole is generally more stable than 2H-indazole.[1][2][3][4]
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Substituents can influence the tautomeric equilibrium. The 4-nitro group is an electron-withdrawing group, which will be important.
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Solvent effects are significant. Polar and hydrogen-bonding solvents can stabilize one tautomer over another.[5][6][7]
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NMR (¹H, ¹³C) is a key technique for distinguishing tautomers in solution.[8][9][10]
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X-ray crystallography determines the solid-state structure.[6][11]
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Computational methods (DFT, ab initio) are powerful for predicting tautomer stability.[13][14][15][16][17][18]
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I need to synthesize this general information and apply it specifically to the "4-nitro-1H-indazol-3-yl" core. While the search didn't yield a paper exclusively on this exact scaffold, the principles are directly applicable. I can use the general indazole literature and papers on nitro-substituted indazoles[11][19] to build a robust guide.
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I will structure the narrative to explain the why. For example, when discussing NMR, I won't just say "¹³C NMR is used"; I'll explain that the chemical shift of C3 and C7a are particularly sensitive to the location of the proton, allowing for differentiation.
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For protocols, I will create self-validating steps. E.g., for NMR, "Confirm assignment of key signals using 2D NMR (HSQC, HMBC) before calculating tautomer ratios."
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Visualization Plan:
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Diagram 1 (DOT): The core tautomeric equilibrium between 1H- and 2H-4-nitro-indazol-3-yl-R. This is fundamental.
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Diagram 2 (DOT): A workflow for the experimental determination of tautomeric ratio, combining NMR and UV-Vis spectroscopy.
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Diagram 3 (DOT): A logical flowchart for a computational study of tautomer stability.
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Tables:
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Table 1: Comparison of expected NMR chemical shifts for 1H vs. 2H tautomers.
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Table 2: Summary of solvent effects on tautomeric equilibrium (hypothetical data based on principles).
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Table 3: Calculated relative energies of tautomers from computational studies (citing literature values for similar systems).
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Execution and Formatting:
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I will write the content following the structure I've designed.
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I will embed citations directly in the text as [cite:X].
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I will create the DOT scripts for the Graphviz diagrams, ensuring they meet the specified formatting rules (colors, contrast, width).
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I will format the protocols clearly with step-by-step instructions.
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I will compile all quantitative data into Markdown tables.
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Finally, I will generate the complete, numbered reference list with titles and clickable URLs.
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This detailed plan covers all the user's requirements. The structure is logical and tailored to the topic. The plan for scientific integrity is solid, focusing on causality and referencing. The visualization plan is specific and meets all technical constraints. I am ready to proceed with generating the response.An In-Depth Technical Guide to Tautomerism in 4-Nitro-1H-indazol-3-yl Compounds
Abstract: The phenomenon of tautomerism in heterocyclic compounds is a critical consideration in drug discovery and materials science, profoundly influencing molecular properties, receptor interactions, and pharmacokinetic profiles. This technical guide provides a comprehensive examination of the annular tautomerism in 4-nitro-1H-indazol-3-yl compounds. We will explore the structural landscape of the principal tautomers, the physicochemical factors governing their equilibrium, and the state-of-the-art experimental and computational methodologies for their characterization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and control the tautomeric behavior of this important molecular scaffold.
Indazole, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[3][20] Its structure, composed of a fused benzene and pyrazole ring, features two nitrogen atoms, which gives rise to annular tautomerism—the migration of a proton between these nitrogen atoms.[1][21] This equilibrium typically exists between the 1H-indazole and 2H-indazole forms.
The 1H-tautomer, possessing a benzenoid structure, is generally the thermodynamically more stable form in the gas phase, solution, and solid state.[1][2][3][4] In contrast, the 2H-tautomer has a quinonoid structure and is typically less stable.[2][15] However, the energy difference between these forms can be subtle and is highly susceptible to influence from substituents and the local environment.[6][15] For drug development professionals, understanding and controlling this equilibrium is paramount, as the specific tautomer present can dictate the molecule's three-dimensional shape, hydrogen bonding capabilities, and overall electronic profile, thereby altering its interaction with biological targets.
This guide focuses specifically on indazoles bearing a 4-nitro substituent, an electron-withdrawing group that significantly modulates the electronic character of the ring system, and an unspecified substituent at the C-3 position, a common site for derivatization in drug design.
The Tautomeric Landscape of 4-Nitro-1H-indazol-3-yl Derivatives
The primary tautomeric equilibrium for a 4-nitro-1H-indazol-3-yl compound involves the interconversion between the 1H and 2H annular tautomers.
Caption: Annular tautomerism in 4-nitro-indazol-3-yl compounds.
The relative stability of these tautomers is dictated by a delicate balance of electronic and steric factors.
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1H-Tautomer (Benzenoid): This form is characterized by a fully aromatic benzene ring, which generally confers greater thermodynamic stability.[20]
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2H-Tautomer (Quinonoid): This form disrupts the aromaticity of the fused benzene ring, resulting in a higher ground-state energy.[15] However, specific substitution patterns and solvent interactions can stabilize this form, shifting the equilibrium.[6]
The strong electron-withdrawing nature of the 4-nitro group is expected to decrease the electron density in the heterocyclic ring, potentially influencing the relative basicity of N1 and N2 and thus the position of the tautomeric equilibrium.
Factors Influencing the Tautomeric Equilibrium
The ratio of 1H to 2H tautomers in solution is not fixed but exists in a dynamic equilibrium that can be shifted by several factors.
Solvent Effects
The choice of solvent has a profound impact on tautomeric preference, primarily through its polarity and hydrogen-bonding capabilities.[5][7]
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Aprotic, Nonpolar Solvents (e.g., Cyclohexane, Toluene): These solvents minimally interact with the solute, and the equilibrium often reflects the intrinsic, gas-phase stability, favoring the 1H-tautomer.
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Aprotic, Polar Solvents (e.g., DMSO, Acetonitrile): Polar solvents can stabilize the tautomer with the larger dipole moment. Computational studies on various indazoles have shown that the dipole moment can differ significantly between tautomers.[14]
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Protic Solvents (e.g., Water, Methanol): Protic solvents can engage in hydrogen bonding with the nitrogen atoms of the indazole ring. Solvents that are better hydrogen bond acceptors may preferentially stabilize the N-H bond of one tautomer over the other, shifting the equilibrium.[7] For example, stabilization of the 2H-tautomer can occur through intermolecular hydrogen bonds in certain cases.[6]
Substituent Effects
The electronic properties of substituents on the indazole ring play a crucial role.
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C-3 Position: The nature of the substituent at the C-3 position can influence the equilibrium through both steric and electronic effects. Bulky groups at C-3 may disfavor the N-2 alkylation product, which is kinetically favored, suggesting a steric influence on tautomeric preference as well.[1][4]
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C-4 Nitro Group: The electron-withdrawing nitro group at C-4 deactivates the entire ring system. Theoretical estimations have shown that electron-withdrawing groups can decrease the energy difference between the 1H and 2H tautomers, although the 1H form often remains more stable.[15]
Temperature
Temperature can alter the equilibrium constant of the tautomeric interconversion. Variable-temperature NMR studies can be employed to measure the thermodynamic parameters (ΔH and ΔS) of the equilibrium, providing deeper insight into the process.
Experimental Characterization of Tautomers
A multi-faceted analytical approach is required to unambiguously characterize the tautomeric state of 4-nitro-1H-indazol-3-yl compounds in both solution and the solid state.
Caption: Integrated workflow for tautomer characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for studying tautomeric equilibria in solution.[5][8] The chemical shifts of ring carbons and protons are highly sensitive to the electronic environment, which differs significantly between the 1H and 2H forms.
| Nucleus | 1H-Tautomer (Expected) | 2H-Tautomer (Expected) | Rationale for Differentiation |
| ¹H (N-H) | Broad singlet, variable shift | Broad singlet, variable shift | Often too broad and solvent-dependent for reliable assignment alone. |
| ¹³C (C3) | More deshielded | More shielded | The C3 carbon is directly attached to two nitrogen atoms in the 1H form, leading to a downfield shift compared to the 2H form.[8] |
| ¹³C (C7a) | More shielded | More deshielded | In the quinonoid 2H form, C7a is part of a C=N double bond, causing a significant downfield shift. |
| ¹⁵N | Two distinct signals | Two distinct signals | ¹⁵N NMR provides direct observation of the nitrogen environments. The difference in shielding between N1 and N2 is typically large (>20 ppm), allowing for clear distinction.[9] |
Causality in Experimental Choice: The selection of ¹³C and ¹⁵N NMR is driven by the need for unambiguous markers. While ¹H NMR is essential for overall structural confirmation, the chemical shifts of C3 and C7a provide a more robust and quantifiable measure of the tautomeric equilibrium due to their direct involvement in the structural changes between the benzenoid and quinonoid systems.
UV-Visible (UV-Vis) Spectroscopy
X-Ray Crystallography
X-ray crystallography provides definitive structural information, but only for the solid state.[5] It reveals which tautomer is preferred in the crystal lattice, which may or may not be the major tautomer in solution. However, this information is invaluable as it provides the precise bond lengths and angles for one of the tautomeric forms, which can then be used to benchmark computational models.[11]
Computational Modeling of Tautomerism
Theoretical calculations are an indispensable tool for predicting the relative stabilities of tautomers and rationalizing experimental findings.[13][14] Density Functional Theory (DFT) methods, such as B3LYP, are commonly used in conjunction with appropriate basis sets (e.g., 6-311++G(d,p)) to perform these calculations.[16][18]
Caption: Typical computational workflow for tautomer stability analysis.
The typical workflow involves:
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Geometry Optimization: The structure of each tautomer is optimized to find its lowest energy conformation.
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Frequency Calculation: This step confirms that the optimized structure is a true energy minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE).
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Solvation Modeling: To simulate solution-phase behavior, implicit solvent models like the Polarizable Continuum Model (PCM) are applied to the optimized gas-phase structures.
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Energy Comparison: The final calculated energies (often Gibbs free energies in solution) of the tautomers are compared. The difference in energy (ΔG) can be used to predict the equilibrium constant (K_T) via the equation ΔG = -RT ln(K_T).
Experimental Protocols
Protocol: NMR-Based Determination of Tautomeric Ratio
Objective: To quantify the tautomeric ratio of a 4-nitro-1H-indazol-3-yl compound in a given deuterated solvent.
Methodology:
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Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve it in 0.6 mL of the desired deuterated solvent (e.g., DMSO-d₆, CDCl₃). Ensure complete dissolution.
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¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum to confirm sample purity and identity.
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¹³C NMR Acquisition: Acquire a quantitative ¹³C NMR spectrum.
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Rationale: To ensure accurate integration, use a long relaxation delay (D1) of at least 5 times the longest T₁ of the carbons of interest and inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE).
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Signal Assignment (Self-Validation):
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Identify the distinct signals for C3 and C7a for both the 1H and 2H tautomers.
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If assignments are ambiguous, run 2D NMR experiments (HSQC, HMBC) to definitively assign all carbon and proton signals to their respective tautomers.
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Integration and Calculation:
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Integrate the well-resolved, non-overlapping signals corresponding to each tautomer (e.g., the C7a signals).
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Calculate the mole fraction (χ) for each tautomer:
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χ_1H = Integral_1H / (Integral_1H + Integral_2H)
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χ_2H = Integral_2H / (Integral_1H + Integral_2H)
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Calculate the equilibrium constant: K_T = χ_2H / χ_1H.
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Reporting: Report the tautomeric ratio or percentage of each tautomer in the specified solvent at the given temperature.
Protocol: UV-Vis Solvatochromic Study
Objective: To qualitatively assess the influence of solvent on the tautomeric equilibrium.
Methodology:
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Stock Solution Preparation: Prepare a concentrated stock solution of the compound in a volatile, miscible solvent (e.g., acetonitrile).
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Solvent Selection: Choose a range of at least 5-7 solvents with diverse properties (e.g., hexane, toluene, dichloromethane, acetonitrile, DMSO, methanol, water).
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Sample Preparation: In a series of quartz cuvettes, prepare solutions of the compound at the same final concentration (typically 10-50 µM) by adding a small, identical aliquot of the stock solution to each solvent.
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Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution from approximately 200 to 600 nm, using the pure solvent as a blank.
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Data Analysis:
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Normalize the spectra if necessary.
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Identify the λ_max for the key absorption bands in each solvent.
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Plot λ_max versus a solvent polarity scale (e.g., the Dimroth-Reichardt E_T(30) parameter).
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Interpretation: Significant shifts in λ_max or changes in the relative intensities of different bands across the solvent series indicate a shift in the tautomeric equilibrium. For example, the appearance of a new shoulder or peak in highly polar or hydrogen-bonding solvents suggests the stabilization of the less-abundant tautomer.[5]
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Conclusion
The tautomerism of 4-nitro-1H-indazol-3-yl compounds is a complex interplay of intrinsic structural stability, substituent electronics, and environmental factors. The 1H-benzenoid tautomer is generally favored, but the 2H-quinonoid form can be significantly populated, especially in polar, hydrogen-bonding solvents. A thorough understanding and characterization of this equilibrium are non-negotiable for the rational design of drugs and materials based on this scaffold. By employing a synergistic combination of high-resolution NMR spectroscopy, solvatochromic UV-Vis studies, and robust computational modeling, researchers can effectively predict, control, and ultimately leverage the tautomeric behavior of these versatile molecules.
References
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Pérez Medina, C., López, C., & Claramunt, R. M. (2006). Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones. Molecules, 11(6), 415-420. Available at: [Link]
- Pérez Medina, C., López, C., & Claramunt, R. M. (2006). Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones. Molecules.
- Valente, A., et al. (2012). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules.
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ResearchGate. (n.d.). Annular tautomerism of indazole (1a: benzenoid 1H-indazole tautomer; 1b). Available at: [Link]
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Sigalov, M. V., et al. (2019). 2H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds. The Journal of Organic Chemistry, 84(14), 9075-9086. Available at: [Link]
- Shaaban, M., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.
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ResearchGate. (n.d.). Theoretical estimation of the annular tautomerism of indazoles. Available at: [Link]
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ResearchGate. (n.d.). Different tautomeric forms of indazole nuclei. Available at: [Link]
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Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-687. Available at: [Link]
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Pérez Medina, C., López, C., & Claramunt, R. M. (2006). Theoretical studies on the tautomerism of 1,5,6,7-tetrahydro-4H-indazol-4-ones. Molecules, 11(6), 415-420. Available at: [Link]
- Gesiorski, J. L., et al. (2020). Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies. ACS Central Science.
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Babin, V. N., et al. (2019). Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. Molecules, 24(14), 2619. Available at: [Link]
- Chen, J., et al. (2014). Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy. The Journal of Physical Chemistry B.
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ResearchGate. (2016). 13C NMR of indazoles. Available at: [Link]
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O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1957-1968. Available at: [Link]
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ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Available at: [Link]
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WuXi Biology. (n.d.). Mechanism of a Highly Selective N2 Alkylation of Indazole. Available at: [Link]
- O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry.
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S. Roy, B., et al. (2021). Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin. The Journal of Organic Chemistry, 86(7), 5038-5046. Available at: [Link]
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ResearchGate. (n.d.). The structures of tautomers of indazole, as well as 1H-indazole-derived.... Available at: [Link]
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DIAL@UCLouvain. (n.d.). Keto-Enol Equilibrium from Combining UV/vis Absorption Spectroscopy with Quantum Chemical Calculations. Available at: [Link]
- Kowalewski, J. P., et al. (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. The Journal of Physical Chemistry Letters.
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Academia.edu. (n.d.). Synthesis, crystal structure, structural characterization and in vitro antimicrobial activities of 1-methyl-4-nitro-1H-imidazole. Available at: [Link]
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Katritzky, A. R., Karelson, M., & Harris, P. A. (1991). PROTOTROPIC TAUTOMERISM OF HETEROAROMATIC COMPOUNDS. HETEROCYCLES, 32(2), 329. Available at: [Link]
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Snavely, F. A., & Yoder, C. H. (1971). Study of tautomerism in arylazopyrazolones and related heterocycles with nuclear magnetic resonance spectroscopy. The Journal of Organic Chemistry, 36(10), 1373-1375. Available at: [Link]
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Quora. (2021). How to find the major contributing tautomer of a heterocycle. Available at: [Link]
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Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5899-5910. Available at: [Link]
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Sarma, B. K., et al. (2015). Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. Bioorganic & Medicinal Chemistry Letters, 25(21), 4822-4828. Available at: [Link]
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Taylor & Francis Online. (n.d.). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Available at: [Link]
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